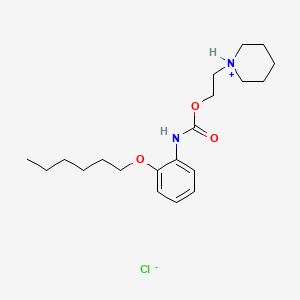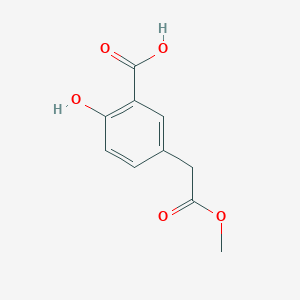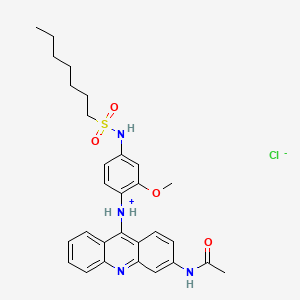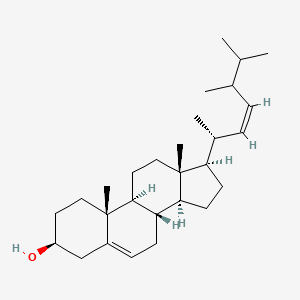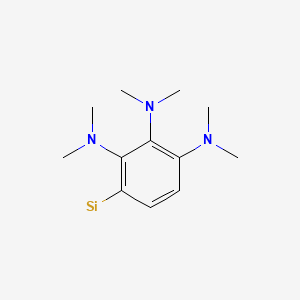
1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride is a chemical compound known for its unique structural and chemical properties It is a derivative of bipyridine, substituted with a 2,4-dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride typically involves the reaction of 2,4-dinitrochlorobenzene with 4,4’-bipyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted bipyridinium compounds depending on the nucleophile used.
科学的研究の応用
1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including as a probe in biochemical studies.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds in organic chemistry.
4,4’-Bipyridine: A precursor in the synthesis of various bipyridinium derivatives.
Uniqueness
1-(2,4-Dinitrophenyl)-4,4’-bipyridinium chloride is unique due to its combination of the bipyridine core with the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
特性
分子式 |
C16H11ClN4O4 |
|---|---|
分子量 |
358.73 g/mol |
IUPAC名 |
1-(2,4-dinitrophenyl)-4-pyridin-4-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C16H11N4O4.ClH/c21-19(22)14-1-2-15(16(11-14)20(23)24)18-9-5-13(6-10-18)12-3-7-17-8-4-12;/h1-11H;1H/q+1;/p-1 |
InChIキー |
BSQLMYGWPCKQOD-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


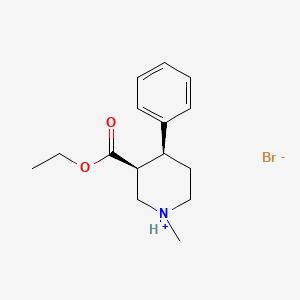


![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
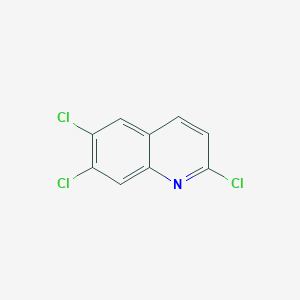
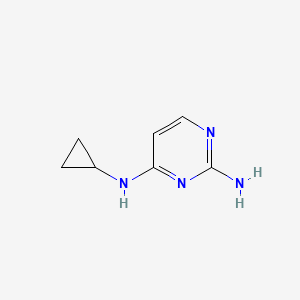
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
